molecular formula C9H13N3O4S B1399253 1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1316225-68-9

1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1399253
M. Wt: 259.28 g/mol
InChI Key: HBRYGFNRZVLIDG-UHFFFAOYSA-N
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Description

The compound “1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with a methylsulfonyl group. The molecule also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The pyrazole ring is substituted with a carboxylic acid group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrazole rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the sulfonyl and carboxylic acid groups could influence the electronic distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance the compound’s solubility in water .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Pyrazole derivatives, including those related to the chemical , have been synthesized and studied for their molecular structure using methods like X-ray diffraction and density-functional-theory (DFT) calculations. This is critical for understanding the physical and chemical properties of these compounds (Shen et al., 2012).

  • Experimental and Quantum-Chemical Studies : The reaction mechanisms of pyrazole derivatives have been explored through experimental and theoretical approaches, highlighting the potential for varied applications in chemical synthesis (Yıldırım et al., 2005).

Chemical Functionalization and Applications

  • Functionalization Reactions : Research has been conducted on the functionalization of pyrazole-3-carboxylic acid, which is relevant for creating new chemical entities with potential applications in pharmaceuticals and materials science (Yıldırım et al., 2005).

  • Iron(II) Complexes : Studies have shown that pyrazole derivatives can form complexes with metals like iron, leading to materials with interesting properties like spin-crossover, which could be useful in magnetic and electronic applications (Cook et al., 2015).

  • Nano Organo Solid Acids : Pyrazole derivatives have been utilized in the synthesis of novel nano organo solid acids, indicating their potential in catalysis and green chemistry applications (Zolfigol et al., 2015).

  • Synthesis of Condensed Pyrazoles : Pyrazole derivatives have been used in cross-coupling reactions to create condensed pyrazoles, which are important in medicinal chemistry and materials science (Arbačiauskienė et al., 2011).

  • Magnetically Separable Catalysts : Research has been conducted on using pyrazole derivatives in the development of magnetically separable catalysts for organic synthesis, which is a significant advancement in sustainable chemistry (Zhang et al., 2016).

  • Synthesis of Amino Dicarbonyl Compounds : Pyrazole derivatives have been employed in the synthesis of functionalized ligands, important for developing new pharmaceuticals and chemical reagents (Meskini et al., 2011).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized, potentially leading to new therapeutic agents .

properties

IUPAC Name

1-(1-methylsulfonylpyrrolidin-3-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-17(15,16)11-3-2-8(6-11)12-5-7(4-10-12)9(13)14/h4-5,8H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRYGFNRZVLIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

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